molecular formula C13H21NO B13520938 2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine

2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine

Cat. No.: B13520938
M. Wt: 207.31 g/mol
InChI Key: JJFKHAHZRIZKAS-UHFFFAOYSA-N
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Description

2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine is an organic compound with the molecular formula C13H21NO It is known for its unique structure, which includes a phenyl ring substituted with an isopropoxy group and a methyl group, along with an amine group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine typically involves the reaction of 2-isopropoxyphenylacetonitrile with methylmagnesium bromide, followed by reduction with lithium aluminum hydride. The reaction conditions include:

    Temperature: Typically carried out at room temperature.

    Solvent: Commonly used solvents include tetrahydrofuran (THF) and diethyl ether.

    Reagents: Methylmagnesium bromide (Grignard reagent) and lithium aluminum hydride (reducing agent).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetone: An organic compound with a similar phenyl ring structure but different functional groups.

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with a phenyl ring and similar substituents.

Uniqueness

2-Methyl-2-[2-(propan-2-yloxy)phenyl]propan-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

This detailed article provides an overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

2-methyl-2-(2-propan-2-yloxyphenyl)propan-1-amine

InChI

InChI=1S/C13H21NO/c1-10(2)15-12-8-6-5-7-11(12)13(3,4)9-14/h5-8,10H,9,14H2,1-4H3

InChI Key

JJFKHAHZRIZKAS-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C(C)(C)CN

Origin of Product

United States

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